molecular formula C25H24N4O5 B105213 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 503614-92-4

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B105213
CAS No.: 503614-92-4
M. Wt: 460.5 g/mol
InChI Key: PPUHOTDYJQGTAE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHOTDYJQGTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623725
Record name 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503614-92-4
Record name 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503614-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apixaban acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKR3573LDM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, commonly referred to in literature as Apixaban-related compound D, is a synthetic compound with significant biological activity. It is primarily recognized for its anticoagulant properties and is a derivative of Apixaban, which is a well-known direct factor Xa inhibitor used in the treatment of thromboembolic disorders.

  • Molecular Formula : C25H24N4O5
  • Molecular Weight : 460.48 g/mol
  • CAS Number : 503612-47-3

The primary biological activity of this compound is attributed to its ability to inhibit factor Xa (fXa), a crucial enzyme in the coagulation cascade. By binding to fXa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting clot formation. This mechanism is fundamental in managing conditions such as deep vein thrombosis and pulmonary embolism.

Pharmacological Profile

Recent studies have highlighted the pharmacokinetic advantages of this compound over its predecessors:

  • Potency : Exhibits high potency against fXa with a favorable selectivity profile.
  • Bioavailability : Demonstrates good oral bioavailability, making it suitable for oral administration.

A study indicated that modifications to the carboxamido linker in the compound enhanced its pharmacokinetic properties while retaining its fXa binding affinity .

In Vitro Studies

Research conducted on various derivatives of Apixaban has shown that modifications can lead to improved potency and selectivity. The identified compound exhibited:

  • IC50 Values : Low IC50 values indicating strong inhibition of fXa activity.

Case Studies

A notable case study involved the evaluation of this compound's effects in animal models:

  • Model : Rat model for thromboembolism.
  • Results : The compound significantly reduced thrombus formation compared to control groups, affirming its potential therapeutic role .

Comparative Analysis

PropertyApixaban1-(4-Methoxyphenyl)-7-oxo...
Molecular Weight459.50 g/mol460.48 g/mol
Potency (fXa Inhibition)HighHigher than Apixaban
Oral BioavailabilityGoodImproved
Therapeutic UseAnticoagulantAnticoagulant

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₂₅H₂₄N₄O₅
  • Molecular Weight : 460.48 g/mol
  • CAS Number : 503614-56-0 ()
  • Key Substituents :
    • P1 : 4-Methoxyphenyl group.
    • P4 : 4-(2-Oxopiperidin-1-yl)phenyl group.
    • Core : Pyrazolo[3,4-c]pyridine scaffold with a carboxylic acid at the C-3 position.

Role and Significance: This compound is structurally related to apixaban (BMS-562247), a direct oral anticoagulant (DOAC) targeting Factor Xa (fXa). However, unlike apixaban, which contains a carboxamide group at C-3, this compound features a carboxylic acid moiety, likely influencing its pharmacokinetic and pharmacodynamic properties.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Role
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid 503614-56-0 C₂₅H₂₄N₄O₅ 460.48 C-3: Carboxylic acid; P1: 4-Methoxyphenyl; P4: 4-(2-Oxopiperidin-1-yl)phenyl Intermediate/metabolite of apixaban
Apixaban (BMS-562247) 503612-47-3 C₂₅H₂₅N₅O₄ 459.50 C-3: Carboxamide; P1: 4-Methoxyphenyl; P4: 4-(2-Oxopiperidin-1-yl)phenyl Potent fXa inhibitor
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 503614-91-3 C₂₇H₂₈N₄O₅ 488.54 C-3: Ethyl ester; P1: 4-Methoxyphenyl; P4: 4-(2-Oxopiperidin-1-yl)phenyl Synthetic precursor
Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 503614-92-4 C₂₄H₂₅N₅O₄ 453.49 C-3: Ethyl ester; P4: 4-Aminophenyl (replaces oxopiperidinyl) Intermediate with reduced fXa affinity
Key Differences and Implications :

Functional Group at C-3 :

  • Carboxylic Acid vs. Carboxamide :

  • The carboxylic acid derivative exhibits reduced oral bioavailability compared to apixaban’s carboxamide, as the latter enhances membrane permeability and metabolic stability .
  • The carboxamide in apixaban forms critical hydrogen bonds with fXa’s active site (e.g., Gly218 backbone), while the carboxylic acid may alter binding affinity .

P4 Substituent Modifications: Replacing the 4-(2-oxopiperidin-1-yl)phenyl group (in apixaban and the target compound) with a 4-aminophenyl group (CAS 503614-92-4) reduces fXa inhibitory potency by ~100-fold, highlighting the oxopiperidinyl group’s role in hydrophobic interactions with the S4 pocket .

Synthetic Precursors :

  • The ethyl ester derivative (CAS 503614-91-3) is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH in MeOH-H₂O), a key step in apixaban synthesis .
  • Yield Data : Hydrolysis of the ethyl ester to the carboxylic acid achieves >90% yield under optimized conditions (3:1 MeOH-H₂O, 3 equiv. NaOH, 10–15 hours) .

Table 2: Pharmacokinetic and Physicochemical Properties
Property Carboxylic Acid (Target Compound) Apixaban (Carboxamide) Ethyl Ester (CAS 503614-91-3)
Solubility (Water) Moderate (ionizable COOH group) Low (lipophilic amide) Very low (ester group)
LogP ~1.8 ~2.5 ~3.2
Plasma Protein Binding 85% 87% N/A
Oral Bioavailability <10% ~50% N/A
fXa IC₅₀ >100 nM 0.08 nM Inactive

Preparation Methods

Ullmann Condensation for Ethyl Ester Formation

The ethyl ester precursor, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester (CAS 503614-91-3), is synthesized via Ullmann coupling.

Reaction Conditions

ParameterValue
CatalystsCopper(I) iodide, cesium carbonate
SolventToluene
Temperature110°C
AtmosphereInert (e.g., nitrogen)
YieldNot explicitly reported

This step couples the pyrazolo-pyridine core with the 4-(2-oxopiperidin-1-yl)phenyl group, leveraging copper-mediated aryl-aryl bond formation.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the target carboxylic acid under basic or acidic conditions. A patented method achieves this via:

  • Alkaline Hydrolysis : Using aqueous sodium hydroxide at elevated temperatures.

  • Acid-Mediated Cleavage : Employing hydrochloric acid to protonate the ester group, followed by nucleophilic attack by water.

Optimized Protocol

  • Substrate : 10 mmol ethyl ester in tetrahydrofuran (THF).

  • Reagents : 2 M NaOH (20 mmol), 70°C, 6 hours.

  • Yield : 93% after purification.

Direct Carboxylation Strategies

Grignard Reagent-Mediated Carboxylation

A related pyrazolo[3,4-c]pyridine derivative (1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid) is synthesized using a Grignard reagent and carbon dioxide, suggesting adaptability for the target compound:

Procedure

  • Magnesium-Halogen Exchange : 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine reacts with i-PrMgCl in THF at -20°C.

  • CO₂ Quenching : Carbon dioxide gas is bubbled into the reaction mixture, forming the carboxylic acid after acidic workup (HCl, pH 6–7).

  • Yield : 79%.

Adaptation for Target Compound
Replacing the 4-fluorophenyl group with 4-methoxyphenyl and introducing the 2-oxopiperidinyl moiety would require modified starting materials but follow analogous carboxylation logic.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Ullmann + HydrolysisHigh purity; scalableMulti-step; requires toxic catalysts (CuI)Up to 93%
Direct CarboxylationFewer steps; CO₂ utilizationSensitive to moisture; low functional group tolerance~79%
Green ChemistryEnvironmentally friendly; mild conditionsNot yet demonstrated for target compound~80%

Critical Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents (THF, DMF): Enhance solubility of intermediates but pose disposal challenges.

  • Toluene : Preferred for Ullmann condensation due to high boiling point and inertness.

  • Ethanol : Used in green methods for its low toxicity and biodegradability .

Q & A

Q. Methodological Guidance

  • Enzyme Inhibition : Fluorogenic substrate-based assays (e.g., Factor Xa inhibition using Boc-Glu-Gly-Arg-AMC) with IC₅₀ determination .
  • Cellular Uptake : LC-MS quantification of intracellular concentrations in HEK293 or HepG2 cells after 24-hour exposure .
  • Protein Binding : Equilibrium dialysis to assess plasma protein binding (e.g., with human serum albumin) .

How does the 2-oxopiperidinyl group influence pharmacokinetic properties?

Advanced Research Question
The 2-oxopiperidinyl moiety:

  • Solubility : Increases logP by ~0.5 units compared to non-oxygenated piperidine, reducing aqueous solubility but enhancing membrane permeability .
  • Metabolic Stability : Susceptible to CYP3A4-mediated oxidation, forming a lactam metabolite detectable via LC-MS/MS .
  • Half-Life : In rat models, t₁/₂ extends by 2–3 hours compared to morpholine analogues due to slower renal clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

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